
2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have garnered attention for their potential in various applications, including medicinal chemistry and material science. The focus here will be on the synthesis, molecular structure, and chemical and physical properties of this compound, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related bromo-benzamide derivatives involves multi-step chemical reactions, starting from halogenated benzoic acids or their functionalized derivatives. These compounds are often synthesized through nucleophilic substitution reactions, followed by amide bond formation. In some cases, direct acylation reactions of aromatic compounds with carboxylic acid derivatives are employed to introduce the benzamide functionality (Saeed et al., 2020).
Molecular Structure Analysis
The crystal and molecular structure of these compounds reveals interesting features such as hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity. Single-crystal X-ray diffraction analysis has been a key tool in elucidating their three-dimensional arrangements, showing that these molecules can adopt specific conformations based on intramolecular and intermolecular interactions (Polo et al., 2019).
Chemical Reactions and Properties
Bromo-benzamide derivatives participate in various chemical reactions, including coupling reactions (e.g., Suzuki coupling), which are pivotal for the introduction of diverse functional groups into the aromatic system. Their chemical reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups attached to the benzamide ring. These modifications can alter the compound's reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations (Hirokawa et al., 1998).
Physical Properties Analysis
The physical properties of bromo-benzamide derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. The introduction of halogen atoms or other substituents can significantly affect these properties. For instance, the presence of bromine increases molecular weight and can enhance the compound's melting point. Solubility in various solvents is influenced by the polarity of the molecule, which is adjusted by substituting different functional groups on the benzamide core (Adam et al., 2016).
Chemical Properties Analysis
The chemical properties of "2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide" and its analogs include their acidity/basicity, reactivity towards various reagents, and stability under different conditions. These properties are crucial for understanding their behavior in biological systems and their potential applications in drug design and development. Studies have shown that modifications on the benzamide moiety can lead to compounds with varying degrees of biological activity and stability, highlighting the importance of chemical properties in the design of new molecules (Zhou et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis and Characterization of Benzamide Derivatives : Benzamide derivatives, including those related to 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, are synthesized and characterized for their potential as CCR5 antagonists. These compounds exhibit bioactivity and are characterized using techniques like NMR and MS (Cheng De-ju, 2015).
Copper and Nickel Complexes of Bromo Benzamides : Studies on 4-Bromo-N-(di-R-carbamothioyl)benzamides and their Ni(II) and Cu(II) complexes provide insights into their structural and molecular properties. X-ray diffraction data reveal detailed crystal structures, and spectroscopic analyses confirm the formation of metal complexes (G. Binzet et al., 2009).
Intermolecular Interactions in Benzamides : The synthesis, X-ray structure, and DFT calculations of antipyrine derivatives related to this compound reveal significant intermolecular interactions. These include hydrogen bonds and π-interactions, which are crucial for stabilizing molecular assemblies (A. Saeed et al., 2020).
Chemical and Pharmacological Properties
Antipsychotic Agents and Dopamine Inhibition : Research into benzamide derivatives, including structures similar to this compound, explores their antidopaminergic properties. These compounds show potential as antipsychotic agents and have been studied for their interaction with dopamine receptors (T. Högberg et al., 1990).
Antimicrobial Activity of Benzamide Derivatives : N-benzimidazol-1-yl-methyl-benzamide derivatives, structurally related to this compound, exhibit significant antimicrobial activity. These compounds have been evaluated for their effectiveness against various bacteria and fungi, highlighting their potential in treating microbial infections (Ritchu Sethi et al., 2016).
Potential Inhibitors of Nicotinamide Phosphoribosyltransferase : Benzamide derivatives, similar to this compound, have been identified as inhibitors of nicotinamide phosphoribosyltransferase (Nampt). These compounds show promise in biochemical and cellular Nampt activity and possess cytotoxicity potential (J. Lockman et al., 2010).
Wirkmechanismus
Target of Action
Similar benzamide derivatives have been found to interact withhypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
It’s known that benzamide derivatives can induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound likely affects the HIF-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is214.059 , which could influence its pharmacokinetic properties.
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of the compound is likely influenced by the hypoxic environment of the tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Conversely, inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Eigenschaften
IUPAC Name |
2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQDVPZYBFADLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

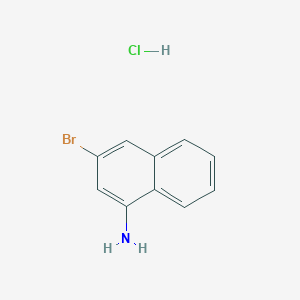
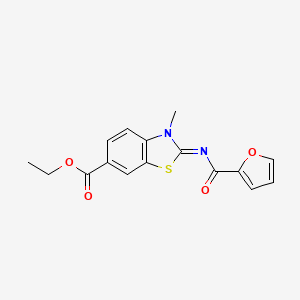

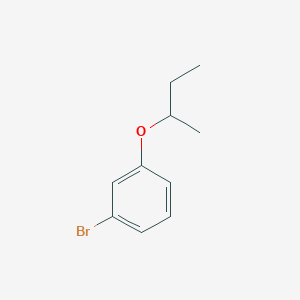
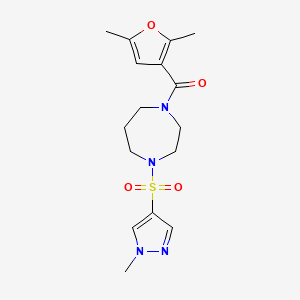
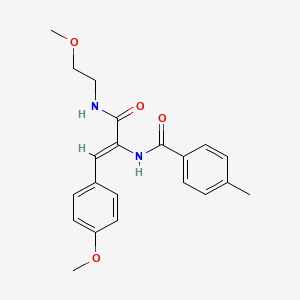

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)